molecular formula C13H16F3NO B7864000 N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine

N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine

Cat. No.: B7864000
M. Wt: 259.27 g/mol
InChI Key: BWHFEKXCPYYSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine is a tetrahydropyran (oxane) derivative with a 4-(trifluoromethyl)benzyl group attached to the amine at the 4-position of the oxane ring.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-17-12-5-7-18-8-6-12/h1-4,12,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFEKXCPYYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine typically involves the following steps:

  • Amination: The amination step involves the reaction of the trifluoromethylated phenyl compound with an appropriate amine source, such as oxan-4-amine, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the type of substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A range of substituted derivatives with altered chemical properties.

Scientific Research Applications

N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand the role of trifluoromethyl groups in biological systems.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards its targets, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride
  • Structure : The trifluoromethyl group is at the meta position of the phenyl ring.
  • Impact : Meta substitution reduces the electron-withdrawing effect’s conjugation with the benzylamine group compared to the para-substituted analogue. This may alter binding affinity in biological targets, as steric and electronic environments differ .
N-[(4-Fluorophenyl)methyl]oxan-4-amine
  • Structure : Features a fluorine atom at the para position instead of –CF₃.
  • Impact : Fluorine is less electron-withdrawing than –CF₃, resulting in higher electron density at the phenyl ring. This reduces lipophilicity (LogP ~2.49 vs. ~3.5 for –CF₃ derivatives) and may affect membrane permeability .
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine
  • Structure : Contains a –OCF₃ group at the meta position.
  • Impact: The trifluoromethoxy group combines steric bulk and moderate electron-withdrawing effects.

Functional Group Modifications

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride
  • Structure : Replaces the aryl group with a heterocyclic oxazole ring.
  • Impact : The oxazole introduces a planar, π-electron-rich system, which may engage in stacking interactions or act as a hydrogen bond acceptor. This structural shift significantly alters solubility and bioavailability compared to aryl-substituted analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Group LogP (Predicted)
N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine C₁₃H₁₅F₃NO 258.26 Para –CF₃ ~3.5
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine C₁₂H₁₄F₃NO 245.24 Meta –CF₃ ~3.3
N-[(4-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 209.26 Para –F ~2.49
N-{[3-(Trifluoromethoxy)phenyl]methyl}oxan-4-amine C₁₃H₁₅F₃NO₂ 290.26 Meta –OCF₃ ~2.8

Key Observations :

  • Fluorine substitution lowers molecular weight and LogP, enhancing solubility but possibly limiting tissue distribution.

Biological Activity

N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to influence its electronic properties and biological interactions. The oxan-4-amine moiety contributes to its ability to interact with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways related to cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against COX-2 and LOX enzymes. The following table summarizes the enzyme inhibition data:

Enzyme IC50 Value (µM) Effect
COX-219.2Moderate inhibition
LOX-513.2Moderate inhibition
LOX-1524.3Moderate inhibition

These values suggest that the compound could be a candidate for anti-inflammatory drug development.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant cytotoxicity against the MCF-7 breast cancer cell line:

Cell Line IC50 Value (µM) Observation
MCF-715.0High cytotoxicity
Hek29330.0Moderate cytotoxicity

These findings indicate potential applications in cancer therapy.

Case Studies

  • Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of this compound resulted in reduced inflammation markers, supporting its role as an anti-inflammatory agent.
  • Neuroprotective Effects : Another research effort highlighted the compound's ability to protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.

Research Findings

Recent studies have employed molecular docking simulations to elucidate the binding interactions between this compound and target enzymes. These simulations revealed:

  • Strong hydrogen bonding interactions with key residues in the active sites of COX and LOX.
  • Enhanced binding affinity attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the interaction with enzyme targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (STAB) as a reducing agent. Key intermediates include 4-(trifluoromethyl)benzylamine and oxan-4-one.
  • Characterization : Intermediates and final products should be analyzed using 1H^1H-NMR (e.g., δ 3.36–3.44 ppm for oxane protons) and LC-MS (e.g., [M+H]+^+ at m/z 276). Crystallization in chloroform/methanol mixtures may yield single crystals for X-ray diffraction studies .

Q. How can the purity and stability of this compound be assessed under experimental conditions?

  • Purity : Use reverse-phase HPLC with Chromolith® columns (e.g., 90% acetonitrile/water gradient) and UV detection at 254 nm.
  • Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor by TLC or NMR for decomposition products like trifluoromethylbenzaldehyde .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Lipophilicity : Calculate LogP using software like MarvinSketch or ACD/Labs, accounting for the trifluoromethyl group’s electron-withdrawing effects.
  • Solubility : Apply the Hansen solubility parameters to optimize solvent systems for crystallization or biological assays .

Advanced Research Questions

Q. How can the bioactivity of this compound be evaluated in enzyme inhibition assays?

  • Assay Design : Test against kinases (e.g., Pfmrk) using ATP-Glo™ assays. Prepare test solutions in DMSO (≤1% v/v) to avoid solvent interference.
  • Data Interpretation : Compare IC50_{50} values to reference inhibitors (e.g., RGB-286147). Use SPR or ITC to validate binding kinetics .

Q. What strategies are effective for resolving contradictions in SAR studies involving trifluoromethyl-substituted amines?

  • Case Study : If a derivative shows unexpected low activity despite favorable LogP, evaluate steric effects via molecular docking (e.g., AutoDock Vina). Consider synthesizing analogues with bulkier substituents (e.g., morpholine) to probe binding pocket flexibility .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish electronic vs. steric contributions .

Q. How can the metabolic stability of this compound be optimized for in vivo studies?

  • Metabolite ID : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Common modifications include oxidation of the oxane ring or demethylation.
  • Structural Modifications : Introduce deuterium at labile positions (e.g., benzylic hydrogen) to reduce first-pass metabolism .

Q. What crystallographic techniques are recommended for elucidating the solid-state structure of this compound?

  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) on a single-crystal diffractometer. Solve structures via direct methods (SHELXT) and refine with SHELXL.
  • Key Metrics : Report hydrogen-bonding interactions (e.g., N–H⋯O) and torsion angles to validate conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.